molecular formula C19H21Cl2N5O2 B11616549 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11616549
M. Wt: 422.3 g/mol
InChI Key: JZVMWHIFYXXYCA-UHFFFAOYSA-N
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Description

7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a 2,6-dichlorophenylmethyl halide under basic conditions. The reaction is followed by the introduction of a piperidinyl group through nucleophilic substitution. The final steps often involve purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,6-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H21Cl2N5O2

Molecular Weight

422.3 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C19H21Cl2N5O2/c1-23-16-15(17(27)24(2)19(23)28)26(11-12-13(20)7-6-8-14(12)21)18(22-16)25-9-4-3-5-10-25/h6-8H,3-5,9-11H2,1-2H3

InChI Key

JZVMWHIFYXXYCA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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